(2,3,4,5,6-Pentachlorophenyl)methanol (2,3,4,5,6-Pentachlorophenyl)methanol 2, 3, 4, 5, 6-Pentachlorobenzyl alcohol, also known as 2, 3, 4, 5, 6-pentachlorobenzenemethanol, 9CI or blastin, belongs to the class of organic compounds known as benzyl alcohols. These are organic compounds containing the phenylmethanol substructure. 2, 3, 4, 5, 6-Pentachlorobenzyl alcohol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 3, 4, 5, 6-pentachlorobenzyl alcohol is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 16022-69-8
VCID: VC21036966
InChI: InChI=1S/C7H3Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2
SMILES: C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O
Molecular Formula: C7H3Cl5O
Molecular Weight: 280.4 g/mol

(2,3,4,5,6-Pentachlorophenyl)methanol

CAS No.: 16022-69-8

Cat. No.: VC21036966

Molecular Formula: C7H3Cl5O

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

(2,3,4,5,6-Pentachlorophenyl)methanol - 16022-69-8

Specification

Description 2, 3, 4, 5, 6-Pentachlorobenzyl alcohol, also known as 2, 3, 4, 5, 6-pentachlorobenzenemethanol, 9CI or blastin, belongs to the class of organic compounds known as benzyl alcohols. These are organic compounds containing the phenylmethanol substructure. 2, 3, 4, 5, 6-Pentachlorobenzyl alcohol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 3, 4, 5, 6-pentachlorobenzyl alcohol is primarily located in the membrane (predicted from logP).
CAS No. 16022-69-8
Molecular Formula C7H3Cl5O
Molecular Weight 280.4 g/mol
IUPAC Name (2,3,4,5,6-pentachlorophenyl)methanol
Standard InChI InChI=1S/C7H3Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2
Standard InChI Key RVCKCEDKBVEEHL-UHFFFAOYSA-N
SMILES C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O
Canonical SMILES C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O
Melting Point 193°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator